1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol
CAS No.:
Cat. No.: VC20128187
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol -](/images/structure/VC20128187.png)
Specification
Molecular Formula | C11H15N3O |
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Molecular Weight | 205.26 g/mol |
IUPAC Name | 1-[1-(2-aminoethyl)benzimidazol-2-yl]ethanol |
Standard InChI | InChI=1S/C11H15N3O/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12/h2-5,8,15H,6-7,12H2,1H3 |
Standard InChI Key | SPXFJWGXONWXBA-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC2=CC=CC=C2N1CCN)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core, a bicyclic structure comprising fused benzene and imidazole rings. At the 1-position of the benzimidazole, a 2-aminoethyl group (-CH2CH2NH2) is attached, while the 2-position is substituted with an ethanol moiety (-CH2CH2OH). This arrangement creates multiple sites for chemical reactivity and biological interaction, including nucleophilic amino and hydroxyl groups and an aromatic system capable of electrophilic substitution .
Physical and Chemical Properties
Key physicochemical parameters derived from analogous benzimidazole derivatives include:
Property | Value | Source |
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Molecular Formula | C11H14N3O | |
Molecular Weight | 204.25 g/mol | |
Density | ~1.24 g/cm³ | |
Boiling Point | ~381.8°C | |
Solubility | Moderate in polar solvents |
The amino and hydroxyl groups enhance solubility in aqueous media, while the aromatic system contributes to stability under physiological conditions .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol typically involves multi-step organic reactions. A common route includes:
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Condensation: Reacting o-phenylenediamine with a β-keto acid derivative to form the benzimidazole core.
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Alkylation: Introducing the 2-aminoethyl group via nucleophilic substitution using 2-chloroethylamine.
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Hydroxylation: Oxidizing a terminal methyl group to an ethanol moiety using catalytic oxidation .
Yield optimization often requires careful control of reaction temperature and stoichiometry, with reported efficiencies ranging from 45% to 68% for analogous compounds .
Structural Analogues
Modifications to the benzimidazole scaffold significantly alter bioactivity:
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Aminoethyl chain length: Shorter chains (e.g., -CH2NH2) reduce cytotoxicity but improve solubility.
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Ethanol substitution: Replacement with bulkier groups (e.g., isopropyl) diminishes DNA-binding affinity .
Biological Activities and Mechanisms
Antimicrobial Effects
Benzimidazoles exhibit broad-spectrum antimicrobial activity. While specific data for this compound is limited, structurally similar molecules show:
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Antifungal Activity: MIC values of 8–32 μg/mL against Candida albicans.
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Antibacterial Efficacy: 90% growth inhibition of Staphylococcus aureus at 64 μg/mL .
Applications in Drug Development
Therapeutic Targets
The compound’s multimodal interactions make it suitable for targeting:
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Enzymes: Topoisomerases, kinases, and cytochrome P450 isoforms.
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Receptors: G protein-coupled receptors (GPCRs) and nuclear hormone receptors .
Agricultural Chemistry
Benzimidazole derivatives are employed as fungicides and herbicides. Preliminary data suggest efficacy against Botrytis cinerea (gray mold) at EC50 = 12.5 ppm, though field trials are pending .
Recent Advances and Future Directions
Computational Studies
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the Topo I-DNA complex, corroborating experimental inhibition data .
Clinical Prospects
Phase I trials for analogues are anticipated by 2026, focusing on pharmacokinetics and dose-limiting toxicities. Key challenges include improving oral bioavailability and reducing off-target effects .
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